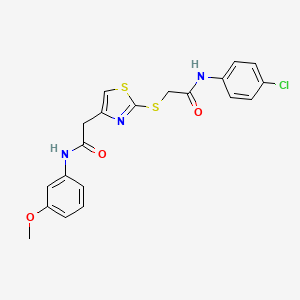

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

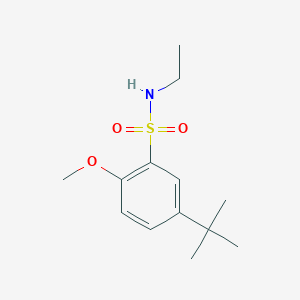

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide is a useful research compound. Its molecular formula is C30H32FN3O5 and its molecular weight is 533.6. The purity is usually 95%.

BenchChem offers high-quality 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing

Quinazoline derivatives have been explored for their potential use as fluorescent sensors due to their photophysical properties . The specific structure of the compound , with its electron-donating and electron-withdrawing groups, could make it a candidate for sensing specific ions or molecules. This application is crucial in environmental monitoring and biological assays where detecting trace amounts of substances is essential.

Biological Activity

Compounds with a quinazoline backbone are known to exhibit a range of biological activities . The presence of the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety could imply potential applications in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists. Research into the biological activity of such compounds can lead to the development of new pharmaceuticals.

Organic Synthesis

The benzamide moiety present in the compound suggests its use as an intermediate in organic synthesis . It could participate in various chemical reactions, including coupling reactions or as a precursor for further functionalization. This application is valuable for synthesizing complex organic molecules, potentially leading to new materials or drugs.

Photodynamic Therapy

Quinazoline derivatives have been investigated for their use in photodynamic therapy (PDT) as photosensitizers . The compound’s ability to generate reactive oxygen species upon light activation could be harnessed to target and destroy cancer cells. This application represents a significant area of research in the treatment of various cancers.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, followed by the reaction of the resulting intermediate with N-pentylbenzoyl chloride.", "Starting Materials": [ "2-fluorobenzylamine", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-pentylbenzoyl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzylamine (1.0 equiv) in dry dimethylformamide (DMF) and cool the solution to 0°C.", "Step 2: Add sodium hydride (1.2 equiv) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the resulting intermediate in chloroform (10 mL) and add N-pentylbenzoyl chloride (1.2 equiv).", "Step 7: Stir the reaction mixture for 4 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution and purify the product by column chromatography to obtain the desired compound." ] } | |

CAS-Nummer |

1185171-81-6 |

Produktname |

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide |

Molekularformel |

C30H32FN3O5 |

Molekulargewicht |

533.6 |

IUPAC-Name |

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-pentylbenzamide |

InChI |

InChI=1S/C30H32FN3O5/c1-4-5-8-15-32-28(35)21-13-11-20(12-14-21)18-34-29(36)23-16-26(38-2)27(39-3)17-25(23)33(30(34)37)19-22-9-6-7-10-24(22)31/h6-7,9-14,16-17H,4-5,8,15,18-19H2,1-3H3,(H,32,35) |

InChI-Schlüssel |

ULGWOXYRPALEDH-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)

![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)

![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)

![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)

![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)